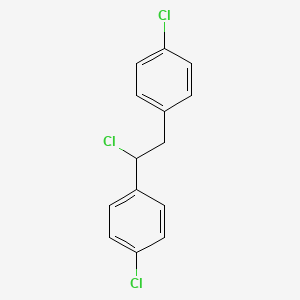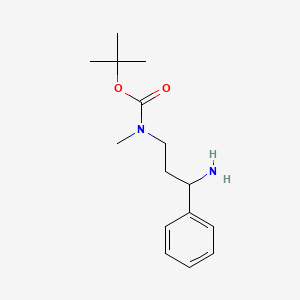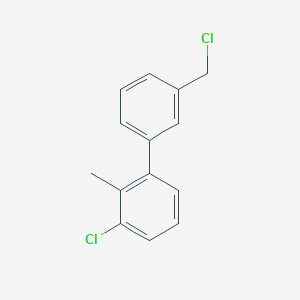![molecular formula C13H19NO3S B8585136 [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate](/img/structure/B8585136.png)
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is an organic compound with the molecular formula C13H19NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is functionalized with a methanesulfonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent such as thionyl chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction. A suitable precursor, such as a phenyl halide, can be reacted with the azetidine derivative in the presence of a base like sodium hydride.
Methanesulfonation: The final step involves the introduction of the methanesulfonate ester group. This can be achieved by reacting the azetidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of β-amino alcohols and phenyl halides.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and minimize impurities.
Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced azetidine derivatives.
Applications De Recherche Scientifique
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A similar compound with a diphenylmethyl group instead of a phenyl group.
3-(Azetidin-1-yl)-1-phenylpropyl chloride: A compound with a chloride group instead of a methanesulfonate group.
3-(Azetidin-1-yl)-1-phenylpropyl acetate: A compound with an acetate group instead of a methanesulfonate group.
Uniqueness
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is unique due to its combination of an azetidine ring, a phenyl group, and a methanesulfonate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-13(8-11-14-9-5-10-14)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Clé InChI |
HYPCGQGUIGAGBS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC(CCN1CCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3S)-1-[3-(methyloxy)-4-nitrophenyl]-3-piperidinol](/img/structure/B8585151.png)



